4-Hydroxypiperidine-3-sulfonic acid
Description
Note on Terminology: The compound "4-Hydroxypiperidine-3-sulfonic acid" may involve a nomenclature discrepancy. Available evidence predominantly refers to 4-Hydroxypyridine-3-sulfonic acid (CAS: 51498-37-4), a pyridine derivative, rather than a piperidine-based molecule. Piperidine is a saturated six-membered ring with one nitrogen atom, while pyridine is aromatic. This article assumes the intended compound is 4-Hydroxypyridine-3-sulfonic acid due to its prevalence in literature and commercial catalogs.
Properties
Molecular Formula |
C5H11NO4S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-hydroxypiperidine-3-sulfonic acid |
InChI |
InChI=1S/C5H11NO4S/c7-4-1-2-6-3-5(4)11(8,9)10/h4-7H,1-3H2,(H,8,9,10) |
InChI Key |
YFINGRYNNZDFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-3-sulfonic acid typically involves the hydroxylation of piperidine derivatives followed by sulfonation. One common method includes the reaction of piperidine with a hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group. Subsequently, the sulfonic acid group can be introduced using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 4-hydroxypiperidine-3-sulfonic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypiperidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The hydroxyl and sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-Oxopiperidine-3-sulfonic acid or 4-carboxypiperidine-3-sulfonic acid.
Reduction: 4-Hydroxypiperidine-3-sulfonate or 4-hydroxypiperidine-3-sulfinate.
Substitution: Various alkylated or acylated derivatives of 4-hydroxypiperidine-3-sulfonic acid.
Scientific Research Applications
4-Hydroxypiperidine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-hydroxypiperidine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Chemical Profile
- IUPAC Name : 4-Hydroxypyridine-3-sulfonic acid
- Molecular Formula: C₅H₅NO₄S
- Molecular Weight : 175.16 g/mol
- CAS Number : 51498-37-4
- Synonyms: 4-Pyridinol-3-sulfonic acid, 4-hydroxy-3-pyridinesulphonic acid.
Comparison with Similar Compounds
Structural Analogues
Key structurally related pyridine sulfonic acids include:
Physicochemical Properties
- Acidity : The sulfonic acid group confers strong acidity (pKa ~1-2), while the hydroxyl group (pKa ~6-8) adds pH-dependent solubility.
- LogP: Pyridine-3,5-disulfonic acid has higher hydrophilicity (LogP = 1.736) compared to monosubstituted derivatives.
Key Research Findings
Synthetic Efficiency : Mercury sulfate catalysis in 4-Hydroxypyridine-3-sulfonic acid synthesis achieves yields >75%, but environmental concerns necessitate exploration of greener catalysts.
Byproduct Management : Nitric acid-mediated synthesis of 4-Pyridinesulfonic acid requires careful purification to remove disulfide byproducts.
Thermal Stability : 4-Hydroxypyridine-3-sulfonic acid decomposes above 250°C, limiting high-temperature applications.
Biological Activity
4-Hydroxypiperidine-3-sulfonic acid (also known as EVT-462944) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemical research. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
4-Hydroxypiperidine-3-sulfonic acid is classified as a piperidine derivative, which is a saturated nitrogen-containing heterocycle. The synthesis of this compound typically involves sulfonation reactions of piperidine derivatives, yielding a product with moderate water solubility and lipophilicity, which are essential for potential drug development .
The molecular structure includes functional groups that facilitate various chemical interactions, making it suitable for applications in organic synthesis and biological assays. The compound's physicochemical properties suggest that it follows Lipinski's rule of five, indicating good bioavailability for oral administration but limited ability to cross the blood-brain barrier .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds related to 4-hydroxypiperidine-3-sulfonic acid. For instance, derivatives of piperidone containing sulfonyl groups have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models . This suggests that 4-hydroxypiperidine-3-sulfonic acid may exert similar effects, potentially making it a candidate for treating inflammatory diseases.
Antiproliferative Effects
The antiproliferative activity of 4-hydroxypiperidine-3-sulfonic acid has been explored through various studies. Compounds derived from piperidone have shown promising results against several cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast) cells. The mechanism of action appears to involve the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair .
A comparative analysis of synthesized agents revealed that some exhibited higher potency than standard chemotherapeutics like 5-fluorouracil, indicating the potential effectiveness of these compounds in cancer therapy .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that certain piperidone derivatives inhibited the nuclear translocation of NF-κB induced by TNF-α or lipopolysaccharide (LPS), linking chronic inflammation to cancer progression .
- Antiproliferative Assays : In vitro assays using MTT showed that several synthesized piperidone derivatives displayed significant cytotoxicity against cancer cell lines while maintaining minimal cytotoxicity against non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Cell Lines Tested | Results |
|---|---|---|---|
| Anti-inflammatory | Cytokine assay | RAW264.7 | Inhibition of IL-6, TNF-α |
| Antiproliferative | MTT assay | HepG2, HCT116, MCF7 | Higher potency than 5-fluorouracil |
| Cytotoxicity | MTT assay | RPE1 | Minimal cytotoxicity observed |
Q & A
Basic: What are the established synthetic routes for 4-Hydroxypiperidine-3-sulfonic acid, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves sulfonation of a piperidine precursor. For structurally similar sulfonic acid derivatives (e.g., pyridine sulfonic acids), sulfonation is achieved using sulfuric acid or chlorosulfonic acid under controlled temperatures (50–80°C) to introduce the sulfonic acid group at the desired position . For 4-hydroxypiperidine derivatives, hydroxyl group protection (e.g., tert-butoxycarbonyl, Boc) may be required to prevent side reactions during sulfonation . Post-synthesis purification via ion-exchange chromatography or recrystallization is critical to isolate the product. Yield optimization relies on stoichiometric ratios (e.g., 1:1.2 precursor-to-sulfonating agent) and reaction time (4–6 hours).
Basic: What spectroscopic and chromatographic methods are recommended for characterizing 4-Hydroxypiperidine-3-sulfonic acid?
Answer:
- NMR (¹H/¹³C): Assign hydroxyl and sulfonic acid proton signals (δ 10–12 ppm for sulfonic acid; δ 4–5 ppm for hydroxyl) and confirm regioselectivity .
- FT-IR: Identify characteristic peaks for -SO₃H (~1040 cm⁻¹, asymmetric stretching) and -OH (~3400 cm⁻¹) .
- HPLC-MS: Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to assess purity (>95%) and molecular ion peaks (e.g., [M-H]⁻ at m/z 210–220) .
- Elemental Analysis: Verify C, H, N, S composition (e.g., C₅H₉NO₄S) .
Advanced: How can researchers address challenges in resolving conflicting pharmacological data (e.g., cytotoxicity vs. therapeutic potential)?
Answer:
Contradictions often arise from assay-specific variables:
- Dose-Dependent Effects: Conduct dose-response curves (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2) to differentiate cytotoxic thresholds .
- Redox Activity: Use ROS scavengers (e.g., NAC) to isolate sulfonic acid group-mediated oxidative stress .
- Metabolite Interference: Employ LC-MS/MS to track metabolic stability and identify degradation products .
- Structural Analogues: Compare with derivatives lacking hydroxyl/sulfonic groups to pinpoint pharmacophores .
Advanced: What strategies optimize the stability of 4-Hydroxypiperidine-3-sulfonic acid in aqueous solutions for long-term studies?
Answer:
- pH Control: Maintain solutions at pH 3–4 (using dilute HCl) to minimize sulfonic acid group hydrolysis .
- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) for storage at -80°C .
- Excipient Screening: Add antioxidants (e.g., ascorbic acid, 0.01% w/v) to prevent oxidation of the hydroxyl group .
- Hygroscopicity Mitigation: Store in desiccators with silica gel and monitor water content via Karl Fischer titration .
Advanced: How can computational modeling predict the interactions of 4-Hydroxypiperidine-3-sulfonic acid with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to model binding to sulfotransferases or ion channels, focusing on sulfonic acid and hydroxyl hydrogen bonding .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological pH .
- QSAR Models: Train on analogues (e.g., pyridine sulfonic acids) to predict solubility (logP ≈ -1.5) and membrane permeability .
- pKa Prediction: Tools like MarvinSketch estimate sulfonic acid group pKa (~-2) and hydroxyl pKa (~10) for bioavailability optimization .
Advanced: What analytical approaches resolve structural ambiguities in sulfonic acid derivatives during synthesis?
Answer:
- X-ray Crystallography: Resolve regiochemistry of sulfonation (e.g., 3-sulfonic vs. 4-sulfonic isomers) .
- 2D NMR (COSY, HSQC): Differentiate between positional isomers using coupling constants and carbon-proton correlations .
- Isotopic Labeling: Synthesize ³⁵S-labeled derivatives to track sulfonation efficiency via autoradiography .
- TGA-DSC: Monitor thermal stability (decomposition >200°C) to confirm absence of hydrated or solvated forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
